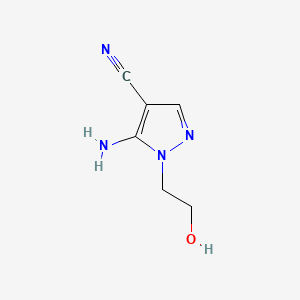

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

カタログ番号 B1330094

CAS番号:

5346-53-2

分子量: 152.15 g/mol

InChIキー: FOZZJAVSCUBGPM-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound . Unfortunately, the search results do not provide a detailed description of this compound .

Molecular Structure Analysis

The molecular structure of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is not explicitly provided in the search results .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results .科学的研究の応用

Synthesis and Antimicrobial Activity

- Schiff bases using derivatives of pyrazole-4-carbonitrile have been synthesized and shown to exhibit significant antimicrobial activity. Notably, compounds synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives demonstrated exceptional activity, highlighting the potential of pyrazole-4-carbonitrile derivatives in developing antimicrobial agents (Puthran et al., 2019).

Catalysis and Green Chemistry

- A study has outlined a novel, efficient one-pot synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives, using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach is significant for its environmental friendliness and potential in green chemistry applications (Poonam & Singh, 2019).

Crystal and Molecular Structure Analysis

- The crystal structure of a related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been studied, revealing insights into the molecular interactions and stability of such compounds. This research provides a foundational understanding of the structural aspects of pyrazole-4-carbonitrile derivatives (Fathima et al., 2014).

Green Synthetic Methods

- Research has developed sustainable microwave-assisted schemes for synthesizing Schiff base scaffolds of pyrazole nuclei, including 5-(benzylideneamino)-1-phenyl-1H-pyrazole-4-carbonitrile. These methods are notable for their efficiency and reduced environmental impact, demonstrating the compound's role in advancing green chemistry (Karati et al., 2022).

Novel Compound Synthesis

- Pyrazole-4-carbonitrile derivatives have been used as precursors in the synthesis of various novel compounds, such as pyrazoles and fused pyrazolopyrimidines. These compounds have shown promising antiviral activity, particularly against herpes simplex virus type-1 (Rashad et al., 2009).

Agricultural Applications

- A study on the synthesis of pyrazoles using 5-amino-1-aryl-1H-pyrazole-4-carbonitrile indicates potential applications in crop protection, underscoring the compound's relevance in agricultural research (Plem et al., 2015).

Electronic and Spectral Properties

- Research has explored the electronic properties of a pyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This study contributes to the understanding of the compound's potential in electronic applications and spectral analysis (Author not available, 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZZJAVSCUBGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968153 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

5346-53-2 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5346-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5346-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

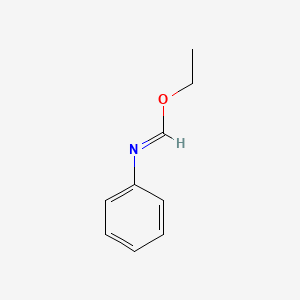

Synthesis routes and methods I

Procedure details

A solution of 2-hydroxyethylhydrazine (38.9 g.) in EtOH (425 ml.) was heated to 50° while a solution of ethoxymethylenemalononitrile (52 g.) in warm EtOH (250 ml.) was added over a period of ten minutes. The last of this material was washed into the reaction flask with EtOH (50 ml.), and the mixture was heated under reflux for 2.5 hours. The resulting solution was allowed to cool to room temperature overnight. The golden-brown crystals which formed were collected by filtration, washed with ether, and dried in vacuo at room temperature to give 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g.): m.p. 158°-160 °.

Synthesis routes and methods II

Procedure details

A procedure analogous to that described in Example 1 was followed except 20.0 g (164 mM) of ethoxymethylene malononitrile in 250 ml of warm ethanol were added to 13.4 ml (15.0 g, 197 mM) of 2-hydroxyethylhydrazine in 30 ml of ethanol maintained at 45°-50°. Following completion of the reaction and subsequent cooling of the mixture, the crystalline product was removed by filtration, and washed with ether to afford 20.5 g (82%) of the title compound: mp, 160°-161°: tlc, Rf =0.28, silica gel, ethyl acetate (100%).

Synthesis routes and methods III

Procedure details

A 100-mL round-bottom flask was charged with 2-(ethoxymethylene)malononitrile (4.88 g, 39.96 mmol), ethanol (50 mL) and 2-hydrazinylethan-1-ol (4.4 g, 57.82 mmol). The resulting solution stirred for 10 h at 95° C. After cooling to room temperature, the reaction mixture was concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol) to afford 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3.9 g, 63%) as a yellow solid. MS (ESI, pos. ion) m/z 153 [M+H]+.

Yield

63%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)